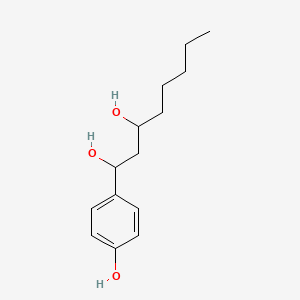
(16S)-16-Methyloctadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16S)-16-Methyloctadecan-1-OL is a long-chain fatty alcohol with a methyl group at the 16th position. This compound is part of the broader class of fatty alcohols, which are known for their applications in various industries, including cosmetics, pharmaceuticals, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (16S)-16-Methyloctadecan-1-OL typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 16-methyloctadecanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the reduction of 16-methyloctadecanoic acid methyl ester using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically palladium or nickel, to reduce the fatty acid or ester to the corresponding alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
(16S)-16-Methyloctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Although already a reduced form, further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 16-methyloctadecanoic acid or 16-methyloctadecanal.
Reduction: 16-methyloctadecane.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(16S)-16-Methyloctadecan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of (16S)-16-Methyloctadecan-1-OL involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. Its long hydrophobic chain enables it to integrate into lipid bilayers, affecting membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecan-1-OL: A straight-chain fatty alcohol without the methyl group at the 16th position.
Hexadecan-1-OL: A shorter chain fatty alcohol with similar properties but different chain length.
2-Methyloctadecan-1-OL: A positional isomer with the methyl group at the 2nd position.
Uniqueness
(16S)-16-Methyloctadecan-1-OL is unique due to the specific placement of the methyl group, which influences its physical and chemical properties. This structural variation can affect its melting point, solubility, and reactivity compared to other fatty alcohols.
Propriétés
Numéro CAS |
642995-19-5 |
|---|---|
Formule moléculaire |
C19H40O |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
(16S)-16-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h19-20H,3-18H2,1-2H3/t19-/m0/s1 |
Clé InChI |
OZIRXBOVLMZHDU-IBGZPJMESA-N |
SMILES isomérique |
CC[C@H](C)CCCCCCCCCCCCCCCO |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


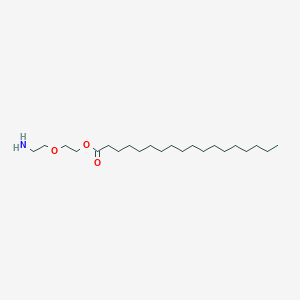
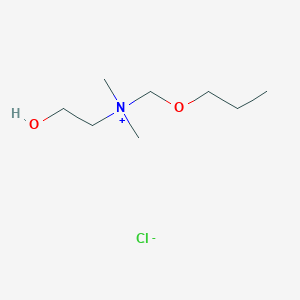

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
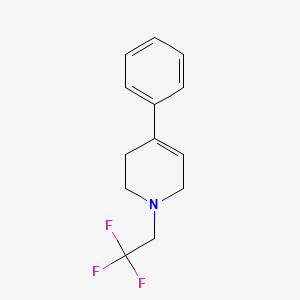
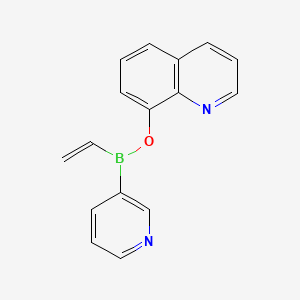

![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
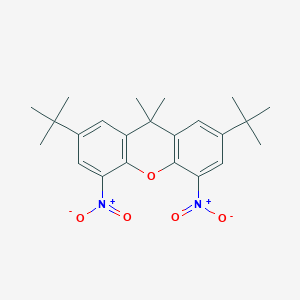
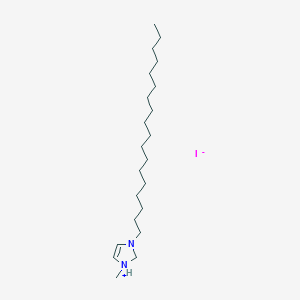
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
